SAG dihydrochloride
Description
Overview of the Hedgehog Signaling Pathway and its Biological Significance
The Hedgehog (Hh) signaling pathway is an evolutionarily conserved system essential for embryonic development and adult tissue homeostasis across many species, from fruit flies to humans. wikipedia.orgwikipedia.org First identified in Drosophila melanogaster, the pathway is named after the "hedgehog-like" appearance of larvae with mutations in the Hh gene. wikipedia.orgfrontiersin.org In mammals, there are three Hh ligands: Sonic hedgehog (SHH), Indian hedgehog (IHH), and Desert hedgehog (DHH). wikipedia.org
This pathway plays a crucial role in embryogenesis, governing cell proliferation, differentiation, and tissue patterning. wikipedia.orgfrontiersin.orgoup.com It is fundamental for the proper development of numerous structures, including the brain, skeleton, limbs, lungs, and gastrointestinal tract. wikipedia.org In adults, the Hh pathway is involved in the maintenance and regeneration of tissues by regulating adult stem cells. wikipedia.orgmdpi.com
Given its fundamental roles, dysregulation of the Hh pathway is implicated in various human diseases. frontiersin.org Incomplete signaling can lead to severe birth defects, such as holoprosencephaly, a condition characterized by the incomplete division of the forebrain. frontiersin.org Conversely, aberrant activation of the pathway is a driving force in several types of cancer, including basal cell carcinoma and medulloblastoma, by promoting the uncontrolled proliferation of cells. wikipedia.orgwikipedia.orgmdpi.com
Role of Smoothened as a Core Transducer in Hedgehog Signaling
At the heart of the Hh pathway lies Smoothened (SMO), a seven-transmembrane protein that functions as the core signal transducer. wikipedia.organl.gov SMO belongs to the Class Frizzled (Class F) family of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov Its activity is tightly regulated by another transmembrane protein, Patched (PTCH). wikipedia.org
In the absence of a Hedgehog ligand, the PTCH receptor actively inhibits SMO, keeping the signaling pathway in an "off" state. wikipedia.orgwikipedia.org This inhibition prevents SMO from accumulating in the primary cilium, a crucial signaling hub for the pathway in vertebrates. wikipedia.org When an Hh ligand binds to PTCH, the inhibition on SMO is lifted. frontiersin.org This allows SMO to translocate to the primary cilium and adopt an active conformation. wikipedia.org
Once activated, SMO initiates a complex intracellular signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors (Gli in vertebrates). wikipedia.org These transcription factors then move into the nucleus to regulate the expression of Hh target genes, which control a wide array of cellular responses like proliferation and differentiation. frontiersin.org The activation of SMO is a pivotal event, and it can be modulated by various factors, including post-translational modifications and interactions with small molecules like cholesterol. anl.govuky.edu
Historical Context of Smoothened Agonist, HCl Discovery and its Research Utility
The discovery of Smoothened Agonist (SAG) was a significant milestone in Hedgehog signaling research. Identified through chemical genetics screens, SAG is a small molecule that was found to potently activate the Hh pathway. medchemexpress.com A key finding, published in 2002, demonstrated that SAG functions by directly binding to and activating the Smoothened protein. selleckchem.commedchemexpress.com Specifically, it interacts with the heptahelical bundle of SMO, acting downstream of the PTCH receptor and the natural Hh ligands. selleckchem.comstemcell.comscbt.com
This discovery provided researchers with a powerful chemical tool to study the pathway with high specificity. Unlike using Hh ligands, which act at the top of the cascade, SAG allows for direct and potent activation of SMO, bypassing the need for PTCH interaction. nih.gov This is particularly useful for investigating processes regulated by SMO itself and for studying systems where upstream components might be absent or non-functional.
The research utility of SAG is extensive. It is widely used to:
Activate the Hh pathway in cell culture to study downstream gene expression and cellular responses. selleckchem.com
Investigate the mechanisms of SMO activation and its role in cellular trafficking, particularly its translocation to the primary cilium. stemcell.com
Differentiate stem cells into various lineages, such as neurons and osteoblasts, where Hh signaling is known to play a key role. stemcell.combiocrick.com
Study disease models, particularly in cancer research, to understand the consequences of pathway hyperactivation. medchemexpress.com
Counteract the effects of SMO inhibitors, such as cyclopamine (B1684311), allowing for precise temporal control of pathway activity in experiments. nih.govmedchemexpress.commedchemexpress.com
The hydrochloride (HCl) salt form of SAG is commonly used in research due to its stability and solubility in aqueous solutions, facilitating its application in a wide range of experimental setups. scbt.com
Research Findings on Smoothened Agonist (SAG)
Smoothened Agonist (SAG) has been instrumental in elucidating the function of the Hedgehog pathway in various biological contexts. Its ability to directly activate Smoothened provides a reliable method for inducing pathway signaling.
| Cell Line/Model | Concentration | Observed Effect | Reference |
| Shh-LIGHT2 (NIH 3T3 reporter cells) | 3 nM (EC50) | Potent induction of Gli-dependent firefly luciferase expression. | selleckchem.commedchemexpress.commedchemexpress.com |
| Cos-1 cells (expressing Smo) | 59 nM (Kd) | Apparent dissociation constant for the SAG/Smoothened complex. | medchemexpress.commedchemexpress.com |
| Neuronal and glial precursors | 1 nM | Induction of proliferation without affecting differentiation patterns. | selleckchem.com |
| MDAMB231 (breast cancer cells) | 250 nM | Increased SMO mRNA and protein expression; increased cell migration. | medchemexpress.commedchemexpress.com |
| CD-1 mice (bone defect model) | 1.0 mM (local) | Enhanced osteogenesis and bone healing. | medchemexpress.commedchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUQUYRWPGIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849548 | |
| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364590-63-6 | |
| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Receptor Interaction Dynamics of Smoothened Agonist, Hcl
Direct Binding and Activation of the Smoothened Receptor
Smoothened Agonist, HCl, often referred to as SAG, is a synthetic, cell-permeable small molecule that functions as a potent activator of the Hedgehog (Hh) signaling pathway. medchemexpress.comwikipedia.orgmedkoo.comtargetmol.com Its mechanism of action bypasses the canonical ligand-receptor interaction between Hedgehog proteins and the Patched (Ptc) receptor, instead directly targeting the Smoothened (Smo) receptor. nih.govstemcell.com Smo is a class F G protein-coupled receptor (GPCR) that serves as the central signal transducer of the Hh pathway. pnas.orgnih.govwikipedia.org In its resting state, Ptc inhibits Smo activity. nih.govwikipedia.org Smoothened Agonist, HCl circumvents this inhibition by directly engaging the Smo protein. nih.govstemcell.com
Smoothened Agonist, HCl activates the Hedgehog pathway by binding directly to the Smoothened receptor. nih.govstemcell.com Specifically, it interacts with the seven-transmembrane (heptahelical) bundle of Smo. pnas.orgselleckchem.com This binding occurs within a pocket constituted by the extracellular loops and the transmembrane domain (TMD), which is accessible from the extracellular space. mdpi.com
Biochemical assays have quantified the binding affinity and potency of this interaction. Competition binding assays using a fluorescent derivative of the Smo inhibitor cyclopamine (B1684311) (BODIPY-cyclopamine) revealed that SAG displaces the inhibitor, demonstrating direct competition for binding to Smo. medchemexpress.compnas.orgpnas.org These studies determined the dissociation constant (Kd) for the SAG/Smo complex to be approximately 59 nM. medchemexpress.commedkoo.compnas.orgstemcell.commedchemexpress.com The agonist demonstrates high potency in cell-based assays, inducing downstream signaling with an half-maximal effective concentration (EC50) of approximately 3 nM. medchemexpress.commedkoo.compnas.orgstemcell.commedchemexpress.com
| Parameter | Value | Cell Line/Assay Condition |
| Dissociation Constant (Kd) | 59 nM | Competition for BODIPY-cyclopamine binding to Smo-expressing Cos-1 cells. medchemexpress.compnas.org |
| Effective Concentration (EC50) | 3 nM | Firefly luciferase expression in Shh-LIGHT2 cells. medchemexpress.compnas.org |
Like other GPCRs, the activation of Smoothened involves a significant conformational change. plos.orgembopress.org The binding of an agonist such as Smoothened Agonist, HCl to the heptahelical bundle is crucial for stabilizing a specific, active conformation of the Smo receptor. stemcell.comresearchgate.net This structural shift is a prerequisite for initiating the downstream signaling cascade. plos.org
Upon agonist binding, structural rearrangements occur within the transmembrane domains of Smo, particularly involving movements of transmembrane helices TM5, TM6, and TM7. frontiersin.orgbiorxiv.org This agonist-induced conformation promotes Smo phosphorylation and its accumulation within the primary cilium, a key organelle for Hh signal transduction in vertebrates. nih.govplos.orgplos.orgpnas.org The stabilization of this active state allows Smo to overcome the inhibitory constraints imposed by Ptc and engage with downstream signaling components. pnas.orgplos.org It is this active conformation that is recognized by intracellular effector proteins, thereby propagating the signal.
Ligand-Receptor Interaction Profile
Downstream Signaling Cascade Activation
The activation of the Smoothened receptor by Smoothened Agonist, HCl initiates a series of intracellular events that culminate in the modulation of gene expression. pnas.org This process is primarily mediated by the Gli family of zinc-finger transcription factors. frontiersin.orgnih.govencyclopedia.pub
In the absence of Hh signaling, the Gli transcription factors (Gli1, Gli2, and Gli3) are held in an inactive state in the cytoplasm through a protein complex that includes the Suppressor of Fused (SUFU). pnas.orgencyclopedia.pubmdpi.com This complex facilitates the proteolytic processing of Gli2 and Gli3 into truncated repressor forms. nih.gov
The activation of Smo by Smoothened Agonist, HCl disrupts this process. nih.govnih.gov Activated Smo prevents the proteolytic cleavage of Gli proteins and promotes their dissociation from SUFU. mdpi.comencyclopedia.pub This allows the full-length, activator forms of Gli (GliA) to translocate into the nucleus. mdpi.comfrontiersin.orgencyclopedia.pub Within the nucleus, these activated Gli factors bind to specific DNA consensus sequences in the promoter regions of Hh target genes, initiating their transcription. encyclopedia.pub Gli2 is considered the primary transcriptional activator in this pathway, while Gli1, itself a transcriptional target of the pathway, functions to amplify the signal. frontiersin.orgpnas.org
The nuclear translocation of activated Gli transcription factors leads to a change in the expression profile of the cell by upregulating specific target genes. These genes are involved in a variety of cellular processes, including cell cycle progression, proliferation, and developmental patterning. frontiersin.orgmdpi.com
Key transcriptional targets of the Hedgehog pathway include:
Gli1 : As a direct target, the upregulation of Gli1 expression serves as a reliable marker for Hh pathway activation and creates a positive feedback loop that amplifies the signaling response. frontiersin.orgpnas.org
Cyclins : The pathway directly influences cell cycle regulators. biologists.com Specifically, Hedgehog signaling has been shown to induce the expression of D-type cyclins, including Cyclin D1 and Cyclin D2. biologists.compnas.org Cyclin D2, in particular, is upregulated in response to Shh signaling and plays a role in promoting the G1-to-S phase transition of the cell cycle. biologists.comelifesciences.orgaacrjournals.org
| Target Gene | Function | Role in Hh Pathway |
| Gli1 | Transcription Factor | Pathway amplification and marker of activation. frontiersin.orgpnas.org |
| Cyclin D2 | Cell Cycle Regulator | Promotes G1/S phase transition and cell proliferation. biologists.comaacrjournals.org |
| PTCH1 | Hh Receptor / Inhibitor | Negative feedback regulator. encyclopedia.pubpnas.org |
| N-myc | Transcription Factor | Promotes proliferation of neuronal precursors. pnas.org |
Gli Transcription Factor Activation
Antagonistic Modulation of Smoothened Inhibitors by Smoothened Agonist, HCl
Smoothened Agonist, HCl can effectively counteract the effects of Smoothened inhibitors, such as the naturally occurring steroidal alkaloid, cyclopamine. medkoo.comnih.govpnas.orgstemcell.com This antagonistic relationship stems from their direct interaction with the same molecular target, the Smoothened receptor. nih.govpnas.org
Both Smoothened Agonist, HCl and cyclopamine bind directly to the heptahelical bundle of Smo. pnas.org They function as a molecular switch: the agonist (SAG) stabilizes the active conformation of Smo, while the antagonist (cyclopamine) locks it in an inactive state. pnas.org Because Smoothened Agonist, HCl acts directly on Smo, it functions downstream of the Ptc receptor and can abrogate the inhibitory effects of cyclopamine. pnas.orgstemcell.com This indicates a competitive or allosteric modulation at the receptor level, where the presence of the agonist can displace or overcome the inhibitory binding of the antagonist, thereby restoring downstream signaling activity. pnas.orgpnas.org
Reversal of Cyclopamine-Mediated Inhibition
A key pharmacological characteristic of Smoothened Agonist, HCl (SAG) is its ability to counteract the inhibitory effects of cyclopamine, a naturally occurring steroidal alkaloid and a well-characterized SMO antagonist. pnas.orgmedchemexpress.com Cyclopamine binds directly to the 7TM domain of SMO, locking it in an inactive state. pnas.orgbiorxiv.org SAG effectively reverses this inhibition, indicating that it acts on SMO at a step downstream of cyclopamine's binding. pnas.orgstemcell.com
Functional and biochemical studies have demonstrated this antagonistic relationship. In cell-based reporter assays, such as those using Shh-LIGHT2 cells which contain a Gli-responsive luciferase reporter, SAG can induce pathway activation even in the presence of inhibitory concentrations of cyclopamine. pnas.org For instance, the activity of SAG in these cells was significantly attenuated by cyclopamine, and conversely, SAG could induce gene expression in cells treated with cyclopamine. pnas.org This suggests a competitive or allosteric interaction at the level of the SMO receptor. Biochemical evidence confirms that SAG competes with cyclopamine for binding to SMO. pnas.org SAG can inhibit the cross-linking of a photoaffinity-labeled cyclopamine derivative to the SMO receptor expressed in Cos-1 cells. pnas.org Furthermore, SAG competes for the binding of fluorescently labeled cyclopamine (BODIPY-cyclopamine) to SMO-expressing cells, confirming that while their binding sites may not be identical, they are mutually exclusive or allosterically linked. pnas.orgmedchemexpress.com This ability to overcome cyclopamine-mediated inhibition is a defining feature of SAG's mechanism of action and underscores its role as a direct SMO agonist. medchemexpress.com
Comparative Pharmacological Analysis with Other Smoothened Modulators
The pharmacological landscape of the Smoothened receptor is populated by a diverse array of synthetic and natural modulators, including other agonists and a wide range of antagonists. Understanding the distinctions between Smoothened Agonist, HCl (SAG) and these other molecules is crucial for elucidating the nuanced regulation of the Hedgehog pathway.
Other Agonists (e.g., Purmorphamine (B1684312), Hh-Ag1.5)
Besides SAG, other notable SMO agonists include purmorphamine and Hh-Ag1.5.
Purmorphamine: This purine (B94841) derivative also activates the Hh pathway by directly targeting SMO. scbt.comstemcell.com Like SAG, it promotes the differentiation of various cell types, including motor neurons and osteoblasts. stemcell.comnih.gov While both are direct SMO activators, their binding interactions and potencies can differ. Dose-response experiments have shown that SAG may have a higher potency in some contexts, with a lower half-maximum effective concentration (EC50) for inducing cell migration compared to purmorphamine. nih.gov
Hh-Ag1.5: This compound is another potent SMO agonist with a reported EC50 of 1 nM and a high binding affinity (Ki of 0.52 nM). medchemexpress.comtocris.com It is structurally distinct from SAG and has been used effectively in both in vitro and in vivo studies to activate the Hh pathway. medchemexpress.comnih.gov
These agonists, while sharing the common target of SMO, exhibit differences in their chemical structures which likely translate to variations in their precise binding modes and pharmacological profiles. scbt.comnih.gov
Antagonists (e.g., Cyclopamine, GDC-0449, Saridegib, Sonidegib)
A larger class of SMO modulators consists of antagonists, which are of significant interest for their therapeutic potential in cancers driven by aberrant Hh signaling.
Cyclopamine: This naturally occurring steroidal alkaloid is the foundational SMO inhibitor. mdpi.comnih.gov It binds to the transmembrane domain of SMO. biorxiv.org Interestingly, cyclopamine's effect can be context-dependent; while it acts as an antagonist by binding to the TMD, it can exhibit agonist-like properties when binding to the extracellular Cysteine-Rich Domain (CRD). biorxiv.org
GDC-0449 (Vismodegib): A potent, second-generation SMO antagonist, Vismodegib binds to the 7-TM pocket of SMO, preventing its activation. mdpi.comnih.gov It has a higher potency and more favorable pharmaceutical properties than cyclopamine. mdpi.com
Saridegib (IPI-926): A semi-synthetic derivative of cyclopamine, Saridegib is another SMO inhibitor that has been evaluated in clinical studies. mdpi.com
Sonidegib (LDE-225): This potent antagonist also interacts with the drug-binding pocket within the SMO transmembrane domain, acting similarly to Vismodegib. mdpi.comnih.gov The binding sites for Sonidegib and Vismodegib are thought to overlap significantly. mdpi.com
These antagonists block SMO function by binding within the transmembrane cavity, preventing the conformational changes required for receptor activation. mdpi.comnih.gov
Structural Distinctions and Receptor Affinity Variations
The functional differences between SMO agonists and antagonists are rooted in their distinct chemical structures and how they interact with the SMO receptor's complex architecture. The long, narrow cavity within the SMO transmembrane domain contains multiple, overlapping ligand binding sites. nih.gov
Crystal structures of human SMO have revealed that antagonists like SANT-1 bind deeper within this cavity compared to other ligands. nih.gov The binding site for most antagonists, including cyclopamine and Vismodegib, is located near the entrance of this pocket in the TM domain. mdpi.comnih.gov In contrast, agonists like SAG bind within the same general pocket but induce a different conformational outcome. nih.gov
The binding of SAG induces a conformational rearrangement of key amino acid residues in the binding pocket, such as R400, D473, and E518. nih.gov This remodeling is a hallmark of agonist-induced activation, differentiating it from the antagonist-bound state. nih.gov Antagonists, by comparison, stabilize an inactive conformation, often through a different network of hydrogen bonds and polar interactions with these same residues. nih.gov
These structural variations directly influence receptor affinity. While direct comparison of affinity values across different studies can be challenging, SAG is known for its high affinity (Kd = 59 nM). medchemexpress.com Hh-Ag1.5 demonstrates even higher affinity in some assays (Ki = 0.5 nM). tocris.com The affinities of antagonists also vary, contributing to their different potencies. These variations in binding mode and affinity within a shared pocket underscore the remarkable ability of the SMO receptor to be modulated in opposing ways by structurally diverse small molecules.
Data Tables
Table 1: Comparative Analysis of Smoothened Agonists
| Compound | Type | Mechanism of Action | Potency (EC50) | Binding Affinity (Kd/Ki) |
| Smoothened Agonist, HCl (SAG) | Synthetic Agonist | Binds directly to the SMO heptahelical bundle, stabilizing an active conformation. stemcell.com | ~3 nM medchemexpress.com | 59 nM (Kd) medchemexpress.com |
| Purmorphamine | Synthetic Agonist | Directly binds to and activates the SMO receptor. stemcell.com | ~200 nM (for chemotaxis) nih.gov | Not consistently reported |
| Hh-Ag1.5 | Synthetic Agonist | Potent agonist that binds directly to the SMO receptor. medchemexpress.com | 1 nM medchemexpress.comtocris.com | 0.5 nM (Ki) tocris.com |
Table 2: Comparative Analysis of Smoothened Modulators
| Compound | Class | Binding Site | Reported Affinity |
| Smoothened Agonist, HCl (SAG) | Agonist | Transmembrane (TM) Domain Pocket pnas.org | Kd: 59 nM medchemexpress.com |
| Cyclopamine | Antagonist/Partial Agonist | TM Domain & Cysteine-Rich Domain (CRD) biorxiv.org | Varies by assay |
| GDC-0449 (Vismodegib) | Antagonist | TM Domain Pocket nih.gov | High Potency mdpi.com |
| Saridegib (IPI-926) | Antagonist | TM Domain Pocket (cyclopamine derivative) mdpi.com | Data from clinical trials mdpi.com |
| Sonidegib (LDE-225) | Antagonist | TM Domain Pocket (overlaps with Vismodegib) mdpi.commdpi.com | High Potency nih.gov |
| Hh-Ag1.5 | Agonist | TM Domain Pocket medchemexpress.com | Ki: 0.5 nM tocris.com |
In Vitro Cellular and Molecular Investigations of Smoothened Agonist, Hcl
Modulatory Effects on Cell Proliferation and Growth
Activation of the Smoothened receptor by SAG initiates a signaling cascade that influences the cell cycle and promotes proliferation in several progenitor cell populations.
Neuronal and Glial Precursor Cell Proliferation
In vitro studies have demonstrated that SAG effectively stimulates the proliferation of neural stem cells. At low nanomolar concentrations, SAG induces the proliferation of both neuronal and glial precursors. nih.govmdpi.com Research showed that treatment with 1 nM SAG was sufficient to produce this proliferative effect, without altering the subsequent differentiation patterns of the newly generated cells. nih.govmdpi.com The mechanism of action involves the activation of the Hh pathway, leading to an increased expression of downstream targets like the transcription factor Gli1. mdpi.com Further studies on neurospheres derived from the subventricular zone showed that SAG treatment enhanced cell proliferation in both normal (euploid) and trisomic neural precursor cells by 23% and 56%, respectively. mdpi.com
Table 1: Effect of Smoothened Agonist, HCl on Neuronal and Glial Precursor Proliferation
| Cell Type | Compound | Concentration | Observed Effect | Citation |
| Neuronal Precursors | Smoothened Agonist, HCl | 1 nM | Induces proliferation | nih.govmdpi.com |
| Glial Precursors | Smoothened Agonist, HCl | 1 nM | Induces proliferation | nih.govmdpi.com |
| Euploid Neural Precursor Cells | Smoothened Agonist, HCl | Not specified | +23% increase in proliferation | mdpi.com |
| Trisomic Neural Precursor Cells | Smoothened Agonist, HCl | Not specified | +56% increase in proliferation | mdpi.com |
Cerebellar Granule Neuron Precursor Proliferation
The Hedgehog signaling pathway is well-established as a primary driver of proliferation for cerebellar granule neuron precursors (CGNPs), also known as granule cell progenitors (GCPs). nih.govnih.govphysiology.org In vitro experiments have shown that SAG can effectively stimulate the proliferation of these cells. researchgate.net Notably, SAG has been shown to counteract the inhibitory effects of glucocorticoids on Sonic Hedgehog (Shh)-driven CGNP proliferation. researchgate.net Studies utilizing SAG concentrations ranging from 15 to 240 nM confirmed its ability to stimulate these precursor cells. researchgate.net The proliferative response is mediated by the canonical Hh pathway, resulting in the expression of the target gene Gli1. nih.gov
Table 2: Effect of Smoothened Agonist, HCl on Cerebellar Granule Neuron Precursor Proliferation
| Cell Type | Compound | Concentration | Observed Effect | Citation |
| Cerebellar Granule Neuron Precursors (CGNPs) | Smoothened Agonist, HCl | 15-240 nM | Stimulates proliferation; counteracts glucocorticoid antagonism | researchgate.net |
Pulmonary Arterial Smooth Muscle Cell Proliferation
The Hedgehog pathway is also implicated in the vascular remodeling associated with conditions like pulmonary arterial hypertension, where the proliferation of pulmonary arterial smooth muscle cells (PASMCs) is a key event. cosmobio.co.jp In vitro studies using human PASMCs (HPASMCs) have demonstrated that direct activation of the Hh pathway can stimulate cell proliferation. nih.gov Treatment of HPASMC cultures with 100 nM SAG was found to significantly enhance cell proliferation, an effect also observed under hypoxic conditions which are known to activate the Shh pathway. nih.gov The activation of Smo by SAG leads to the nuclear translocation of the transcription factor GLI1, which in turn induces the expression of genes involved in cell proliferation, such as cyclins. nih.gov
Table 3: Effect of Smoothened Agonist, HCl on Pulmonary Arterial Smooth Muscle Cell Proliferation
| Cell Type | Compound | Concentration | Observed Effect | Citation |
| Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs) | Smoothened Agonist, HCl | 100 nM | Significantly augments cell proliferation | nih.govresearchgate.net |
Induction of Cell Differentiation and Lineage Specification
Beyond its role in proliferation, SAG-mediated activation of the Hedgehog pathway is a potent inducer of cell differentiation, guiding stem cells toward specific lineages.
Neuronal Differentiation in Embryonic Stem Cells
Smoothened Agonist, HCl is utilized in protocols for the directed differentiation of pluripotent stem cells into various neuronal subtypes. Research has shown that SAG improves the neuronal differentiation of human induced pluripotent stem cells (hiPSCs). researchgate.net It is a key component, often used in conjunction with other molecules like retinoic acid, in established protocols to guide mouse embryonic stem cells (mESCs) toward a spinal motor neuron fate. The activation of the Hh pathway by SAG mimics endogenous developmental signals that are crucial for specifying neuronal identity.
Table 4: Role of Smoothened Agonist, HCl in Neuronal Differentiation
| Starting Cell Type | Compound | Outcome | Citation |
| Human Induced Pluripotent Stem Cells (hiPSCs) | Smoothened Agonist, HCl | Improves neuronal differentiation | researchgate.net |
| Mouse Embryonic Stem Cells (mESCs) | Smoothened Agonist, HCl (with Retinoic Acid) | Differentiation into spinal motor neurons |
Osteoblastic Differentiation in Mesenchymal Stem Cells
The Hedgehog pathway plays a significant role in skeletal development, and its activation can drive mesenchymal stem cells (MSCs) to differentiate into osteoblasts. In vitro studies have identified SAG as a small molecule capable of inducing osteoblastic differentiation in MSCs. In cell lines such as C3H10T1/2, treatment with Smoothened agonists leads to the expression of characteristic osteoblast markers, most notably alkaline phosphatase (ALP). The measurement of ALP activity is a standard method to quantify osteoblast differentiation, and its increase following treatment confirms the osteogenic effect. Further studies have shown that activation of the hedgehog pathway in bone marrow stromal cells (BMSCs) upregulates a suite of osteogenic markers including ALP, Runx2, and Col1a1.
Table 5: Role of Smoothened Agonist, HCl in Osteoblastic Differentiation
| Cell Type | Compound | Observed Effect | Markers Measured | Citation |
| Mesenchymal Stem Cells (C3H10T1/2) | Smoothened Agonist, HCl | Induces osteoblastic differentiation | Alkaline Phosphatase (ALP) | |
| Bone Marrow Stromal Cells (BMSCs) | Purmorphamine (B1684312)* | Enhances osteogenic differentiation | ALP, Runx2, Col1a1 |
*Purmorphamine is another Smoothened agonist often used in studies of osteoblastic differentiation.
Germ Cell Marker Expression in Human Bone Marrow Mesenchymal Stem Cells
Research has explored the influence of Smoothened Agonist, HCl (SAG-dihydrochloride) on the expression of germ cell markers in human bone marrow-mesenchymal stem cells (BM-MSCs). nih.gov In one study, human BM-MSCs were cultured with various concentrations of SAG-dihydrochloride, and the expression of key genes associated with germ cell development was analyzed. nih.gov The findings indicated that treatment with the agonist could enhance the expression of these markers. nih.gov
Specifically, a significant increase in the expression of STRA8, a gene associated with the entry into meiosis, was observed in BM-MSCs treated with 10 µM SAG-dihydrochloride for 4 and 6 days. nih.gov Furthermore, an upregulation of DDX4 (also known as VASA), a marker for primordial germ cells, was noted in cells treated with 20 µM of the agonist for the same duration. nih.gov These results suggest that Smoothened Agonist, HCl can promote the expression of germ cell markers in human BM-MSCs. nih.gov The study also noted that the agonist appeared to function through a GLI-independent, or non-canonical, Sonic hedgehog signaling pathway. nih.gov
Table 1: Effect of Smoothened Agonist, HCl on Germ Cell Marker Expression in hBM-MSCs
| Treatment Group | Duration | Key Finding | Gene Marker(s) |
|---|---|---|---|
| 10 µM SAG-dihydrochloride | 4 and 6 days | Significant increased expression | STRA8 |
Oligodendrocyte Precursor Cell Differentiation and Myelination
The role of Smoothened (Smo) pathway activation by agonists like Smoothened Agonist, HCl in the context of oligodendrocyte precursor cell (OPC) differentiation and myelination is multifaceted. Activation of the Sonic Hedgehog (Shh)/Smo pathway is generally involved in orchestrating the complex program of proliferation, migration, and differentiation of oligodendroglial cells. nih.govcsic.es
Studies have shown that activating the Smo receptor can maintain OPCs in an undifferentiated state and promote their proliferation. nih.govcsic.es For instance, genetic activation of Smo was found to significantly increase the number of OPCs while decreasing oligodendrocyte differentiation during development and after chemically induced demyelination. nih.gov This suggests that the pathway's activation primarily encourages the expansion of the precursor cell pool. nih.govcsic.es
However, other research indicates that this proliferation can be a prerequisite for subsequent differentiation and myelin regeneration. mdpi.com In a model of central nervous system demyelination, administration of a Smoothened agonist was shown to increase the density of differentiated oligodendrocytes and promote the expression of myelin proteins. mdpi.com This was linked to an initial increase in the number of proliferating OPCs. mdpi.com Furthermore, in protocols for generating oligodendrocytes from human induced pluripotent stem cells, a Smoothened agonist has been used to activate the SHH pathway to specifically promote OPC survival and proliferation before their final maturation. stanford.edu This body of evidence suggests the effect of Smoothened activation is context-dependent, playing a key role in expanding the OPC population, which can subsequently lead to enhanced myelination. nih.govmdpi.com
Table 2: Summary of Smoothened Agonist, HCl Effects on Oligodendrocyte Lineage Cells
| Experimental Context | Effect | Outcome |
|---|---|---|
| Genetic activation of Smo | Increased OPC numbers, decreased differentiation | Maintenance of an undifferentiated, proliferative OPC state. nih.govcsic.es |
| Agonist administration post-demyelination | Increased OPC proliferation | Increased density of differentiated oligodendrocytes and remyelination. mdpi.com |
Regulation of Gene and Protein Expression in Cellular Models
Smoothened (SMO) mRNA and Protein Upregulation
Investigations in specific cellular models have demonstrated that Smoothened Agonist, HCl can directly influence the expression of its target receptor, Smoothened (SMO). In studies utilizing the MDAMB231 human breast cancer cell line, treatment with 250 nM of the agonist for 48 hours resulted in a significant increase in both SMO mRNA and protein expression. medchemexpress.commedchemexpress.com This suggests a positive feedback loop where the agonist not only activates the SMO receptor but also promotes its increased synthesis at the transcriptional and translational levels.
Carbonic Anhydrase IX (CAXII) mRNA Expression under Varied Oxygen Conditions
The expression of Carbonic Anhydrase IX (CAIX) and XII (CAXII), enzymes linked to the tumor microenvironment and hypoxia, can also be modulated by Smoothened Agonist, HCl. medchemexpress.commedchemexpress.comnih.govunisi.it Hypoxia, or low oxygen, is a common feature of solid tumors and is known to activate signaling pathways that promote cell survival and migration. nih.govnovusbio.com Research has shown a connection between the Hedgehog pathway, where SMO is a key component, and the regulation of carbonic anhydrases. medchemexpress.comunisi.it
In MDAMB231 cells, treatment with 250 nM of Smoothened Agonist, HCl for 24 hours led to an increase in CAXII mRNA expression. medchemexpress.commedchemexpress.com Notably, this effect was observed under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions, indicating that the agonist can drive CAXII expression regardless of the cellular oxygen status. medchemexpress.commedchemexpress.com
Table 3: Gene and Protein Expression Changes in MDAMB231 Cells with 250 nM Smoothened Agonist, HCl
| Target Molecule | Incubation Time | Condition | Result |
|---|---|---|---|
| SMO mRNA | 48 hours | Not Specified | Significant Increase. medchemexpress.commedchemexpress.com |
| SMO Protein | 48 hours | Not Specified | Significant Increase. medchemexpress.commedchemexpress.com |
| CAXII mRNA | 24 hours | Normoxia | Increased Expression. medchemexpress.commedchemexpress.com |
Impact on Cell Migration and Motility
MDAMB231 Cell Migration Studies
The influence of Smoothened Agonist, HCl extends to cellular behaviors such as migration, a critical process in cancer metastasis. Studies using the highly metastatic MDAMB231 breast cancer cell line have shown that activation of the SMO receptor by its agonist can enhance cell motility. medchemexpress.commedchemexpress.com Specifically, treatment of MDAMB231 cells with 250 nM of Smoothened Agonist, HCl for 24 hours resulted in an increase in cell migration. medchemexpress.commedchemexpress.com This finding links the activation of the Hedgehog signaling pathway by this compound to a direct increase in the migratory capacity of these cancer cells.
Table 4: Effect of Smoothened Agonist, HCl on MDAMB231 Cell Migration
| Cell Line | Treatment | Duration | Outcome |
|---|
Advanced In Vitro Model Applications
The ability of Smoothened Agonist, HCl (SAG) to potently and specifically activate the Hh pathway has made it an invaluable tool in various advanced in vitro models. It effectively counteracts the inhibitory action of antagonists like cyclopamine (B1684311), allowing for precise investigation of signaling events mediated by SMO. medchemexpress.comsigmaaldrich.comchemicalbook.com
Use in Shh-LIGHT2 Reporter Cell Systems
Shh-LIGHT2 cells are a critical tool for quantifying Hh pathway activation. These engineered NIH 3T3 fibroblasts contain a stably integrated Gli-dependent firefly luciferase reporter gene and a constitutively expressed Renilla luciferase gene for normalization. selleckchem.comnih.gov Activation of the Hh pathway by an agonist like SAG leads to the production of luciferase, which can be measured as a light signal.
In this system, SAG is a potent activator, inducing luciferase expression with a half-maximal effective concentration (EC₅₀) of approximately 3 nM. selleckchem.commedkoo.com Studies have shown that SAG treatment leads to a dose-dependent increase in reporter activity, providing a robust method for studying pathway dynamics. nih.gov Interestingly, at concentrations higher than 1 µM, SAG has been observed to inhibit Hedgehog signaling, a phenomenon important to consider in experimental design. chemicalbook.com
The antagonistic relationship between SAG and SMO inhibitors is clearly demonstrated in Shh-LIGHT2 cells. For instance, significantly higher concentrations of the cyclopamine derivative, KAAD-cyclopamine, are required to block pathway activation induced by 100 nM SAG compared to the inhibition of activation by the natural ligand, ShhNp. pnas.orgnih.gov This highlights SAG's direct and potent action on the SMO protein.
Table 1: Activity of Smoothened Agonist, HCl (SAG) in Reporter Cell Lines
| Cell Line | Assay Description | Parameter | Value | Reference |
|---|---|---|---|---|
| Shh-LIGHT2 | Induction of Gli-dependent firefly luciferase | EC₅₀ | 3 nM | selleckchem.com |
| Shh-LIGHT2 | Competition binding assay against BODIPY-cyclopamine | K_d_ | 59 nM | medchemexpress.com |
| Shh-Light II | Induction of Gli1 expression via luminescence | EC₅₀ | 8.8 nM | medchemexpress.com |
Studies in Murine Embryonic Fibroblasts
Murine embryonic fibroblasts (MEFs) are a primary cell model widely used to study fundamental cellular processes, including Hh signaling. sigmaaldrich.comchemicalbook.com In MEFs, SAG has been instrumental in elucidating the downstream effects of SMO activation.
Research using MEFs has confirmed that SAG acts independently of the PTCH1 receptor. In MEFs where the Ptch1 gene is knocked out (Ptch1⁻/⁻), the Hh pathway is constitutively active. This activity can be suppressed by inhibitors like KAAD-cyclopamine. The addition of SAG rescues this suppression, demonstrating that SAG's target is SMO, which is downstream of PTCH1. pnas.org
Furthermore, studies in MEFs have tracked the expression of Hh target genes following SAG treatment. Treatment of MEFs with 100 nM SAG leads to a measurable increase in the mRNA levels of Hh target genes such as Gli1 and Ptch1. mdpi.com This induction of gene expression confirms the functional activation of the complete signaling cascade, from SMO to the Gli transcription factors. mdpi.com In some studies, SAG-induced signaling in MEFs was still observable even when SMO was inhibited by the antagonist SANT1, suggesting potential complexities in the signaling pathway. mdpi.com Other investigations have noted that stimulating MEFs with SAG can lead to an increase in calcium levels within the primary cilium, though this effect was observed after a prolonged incubation of 24 hours. pnas.org
Table 2: Compounds Mentioned in This Article
| Compound Name | Abbreviation/Synonym | Role/Class |
|---|---|---|
| Smoothened Agonist, HCl | SAG, SAG dihydrochloride | Smoothened (SMO) Agonist |
| Cyclopamine | Smoothened (SMO) Inhibitor | |
| KAAD-cyclopamine | Smoothened (SMO) Inhibitor | |
| Sonic Hedgehog protein fragment | ShhNp | Patched (PTCH) Ligand |
| SANT1 | Smoothened (SMO) Antagonist |
Preclinical Research Applications of Smoothened Agonist, Hcl in Animal Models
Neuroprotective Efficacy in Developmental and Injury Models
Smoothened Agonist, HCl (SAG HCl), a cell-permeable small molecule, has demonstrated significant neuroprotective potential in a variety of preclinical animal models. As an agonist of the Smoothened (Smo) receptor, it activates the Sonic hedgehog (Shh) signaling pathway, a critical regulator of development in the central nervous system. wikipedia.org This pathway is integral to processes such as neural stem cell proliferation, neuronal and glial cell survival, and the patterning of the neural tube. nih.gov Research indicates that SAG HCl can be a valuable agent in mitigating neuronal damage and promoting recovery in both developmental and injury-induced neurological conditions.
Prevention of Glucocorticoid-Induced Neonatal Cerebellar Injury
The administration of glucocorticoids to premature infants, while beneficial for lung maturation, has been associated with adverse neurological effects, including cerebellar hypoplasia. nih.gov Preclinical studies have shown that glucocorticoids can inhibit the Shh-Smo signaling pathway, which is essential for the proliferation of cerebellar granule neuron precursors. nih.gov
Systemic administration of SAG has been found to effectively prevent the neurotoxic effects of glucocorticoids on the developing cerebellum in neonatal mouse models. nih.govselleckchem.comselleckchem.com This protective effect is achieved without interfering with the positive effects of glucocorticoids on lung development. nih.govcaymanchem.com The activation of the Shh-Smo pathway by SAG is believed to counteract the inhibitory action of glucocorticoids, thereby preserving normal cerebellar development. nih.gov Research has demonstrated that transient treatment with SAG in neonatal animals is well-tolerated. nih.gov
Table 1: Preclinical Findings on SAG in Glucocorticoid-Induced Cerebellar Injury
| Animal Model | Key Finding | Reference(s) |
|---|---|---|
| Neonatal Mice | Systemic SAG administration prevents glucocorticoid-induced neurotoxic effects. | nih.gov |
| Math1-Cre, SmoM2 Transgenic Mice | SAG prevents glucocorticoid neurotoxicity. | stemcell.com |
| Neonatal Mice | SAG does not interfere with the beneficial effects of glucocorticoids on lung maturation. | nih.govcaymanchem.com |
| Neonatal Animals | Transient SAG treatment was well-tolerated. | nih.gov |
Promotion of Neuronal Survival and Proliferation in Developing Neurons
In vitro studies have demonstrated that SAG, at low nanomolar concentrations, induces the proliferation of both neuronal and glial precursors. nih.govselleckchem.com This proliferative effect does not appear to alter the differentiation pattern of the newly generated cells. nih.govselleckchem.comselleckchem.com The compound has been shown to aid in the proliferation and survival of developing neurons. wikipedia.org Furthermore, SAG enhances the conversion of human induced pluripotent stem cells into the neural lineage at higher concentrations. caymanchem.com
Mitigation of Drug-Induced Neurotoxicity
Smoothened agonist has been shown to prevent drug-induced brain injury. wikipedia.orgbio-gems.com In studies using hippocampal neurons, pretreatment with SAG offered protection against a variety of neurotoxins. molbiolcell.org This suggests a broader neuroprotective capability of SAG against chemical insults to the nervous system.
Enhancement of Hippocampal Neurogenesis and Cell Survival in Rodents
The hippocampus is a key area for adult neurogenesis, a process regulated in part by the Shh signaling pathway. nih.govupenn.edunih.gov In adult rats, the intracerebroventricular administration of SAG has been shown to significantly increase the number of newly generated cells in the dentate gyrus of the hippocampus. selleckchem.comselleckchem.comselleck.co.jp Beyond promoting the birth of new neurons, SAG treatment also enhances the survival of these newly generated hippocampal cells. nih.govselleckchem.comselleckchem.com
Table 2: Effects of SAG on Hippocampal Neurogenesis in Rodents
| Animal Model | Key Finding | Reference(s) |
|---|---|---|
| Adult Rats | Intracerebroventricular administration of SAG significantly increased the number of newly generated cells. | selleckchem.comselleckchem.comselleck.co.jp |
| Adult Rats | SAG treatment promoted the survival of newly generated neural cells in the dentate gyrus. | nih.gov |
Modulation of Astrocyte Reactivity
Astrocytes, a type of glial cell, play a crucial role in brain homeostasis and response to injury. nih.gov In response to injury or disease, astrocytes can become reactive, which can be either beneficial or detrimental to surrounding neurons. nih.gov Studies have shown that activation of the Shh pathway with SAG can modulate this reactivity. nih.govsigmaaldrich.com Specifically, in models of Friedreich's ataxia, SAG treatment prevented many of the defects associated with frataxin-deficient astrocytes, including the expression of pro-inflammatory markers. nih.govnih.gov By modulating astrocyte reactivity, SAG can indirectly protect neurons from damage. nih.govnih.gov The activation of the Shh pathway is thought to be a key mechanism in the communication between neurons and astrocytes, helping to maintain astrocytes in a non-reactive state under normal conditions. nih.gov
Restoration of Neuronal Viability in Neurodegenerative Disease Models
The neuroprotective effects of SAG extend to models of neurodegenerative diseases. For instance, in a mouse model of Down syndrome, a single injection of Smoothened agonist at birth was able to stimulate normal cerebellum development, leading to significant behavioral improvements in adulthood. wikipedia.org In the context of Friedreich's ataxia, an inherited neurodegenerative disease, SAG has shown promise in in vitro models. nih.govnih.gov When neurons were cultured with medium from frataxin-deficient astrocytes, a reduction in neuronal survival, neurite length, and synapse formation was observed. nih.govnih.gov However, chronic treatment of the frataxin-deficient astrocytes with SAG prevented these neurotoxic effects. nih.govnih.govresearchgate.net These findings suggest that by targeting glial cell function, SAG can restore neuronal viability in neurodegenerative conditions. nih.govnih.gov
Triggering Brain-Derived Neurotrophic Factor (BDNF) Secretion and GABAergic Network Maturation
The activation of the Sonic hedgehog (Shh) signaling pathway via its receptor Smoothened is crucial for the development of the central nervous system. nih.gov Research using Smoothened Agonist, HCl (SAG), a specific small molecule activator of the Smoothened receptor, has shed light on its role in postnatal brain maturation. nih.gov Studies in the rodent hippocampus have shown that activating Smoothened with SAG can enhance the frequency of spontaneous GABA (gamma-aminobutyric acid) post-synaptic currents. nih.gov This effect is particularly noted during the first postnatal week, a critical period for the formation of neuronal circuits.
The mechanism behind this enhancement of the GABAergic network involves Brain-Derived Neurotrophic Factor (BDNF). nih.gov Activation of Smoothened by SAG has been demonstrated to trigger the secretion of BDNF, which in turn acts on its receptor, TrkB, to potentiate GABAergic synaptic activity. nih.govmdpi.com This interplay between the Shh pathway and BDNF signaling is essential for the functional maturation of GABAergic networks. nih.gov The proper development of these inhibitory circuits is vital for establishing a balanced level of neural activity in the brain. mdpi.commdpi.com
Contributions to Skeletal and Tissue Regeneration
Promotion of Osteogenesis in Bone Healing Models
The Hedgehog (Hh) signaling pathway is a positive regulator of both intramembranous and endochondral ossification, making it a key target for bone regeneration strategies. researchgate.net Preclinical studies using Smoothened Agonist, HCl have demonstrated its capacity to promote osteogenesis and accelerate bone healing in various animal models. researchgate.netmedchemexpress.com In mouse models with calvarial (skull) defects, local application of the agonist resulted in a significant, dose-dependent increase in bone healing. researchgate.net This was characterized by increased new bone formation and enhanced vascularization within the defect site. researchgate.netnih.gov The agonist effectively stimulates the differentiation of mesenchymal stem cells into bone-forming osteoblasts. nih.gov
| Animal Model | Injury Model | Key Findings |
| CD-1 Mouse | Critical-size calvarial defect | Induced a significant and dose-dependent increase in bone healing and vascularization. researchgate.net |
| CD-1 Mouse | Parietal bone defect | Significantly greater bone formation, increased bone volume, and thickness when combined with NELL-1. nih.gov |
Applications in Hybrid Scaffolds for Enhanced Bone Regeneration
To optimize delivery and enhance regenerative outcomes, Smoothened Agonist, HCl has been integrated into biocompatible hybrid scaffolds. nih.govmdpi.commdpi.com These scaffolds provide a structural matrix for cell infiltration while ensuring a sustained, localized release of the agonist to the site of injury. nih.gov This approach has proven effective in promoting bone repair in critical-sized defect models that would not otherwise heal. nih.govnih.gov
One strategy involves immobilizing liposomes containing the Smoothened agonist onto three-dimensional scaffolds made of materials like poly(lactic-co-glycolic acid) (PLGA) with a hydroxyapatite (B223615) coating. nih.govmdpi.comresearchgate.net In a mouse calvarial defect model, this combination led to significantly improved bone regeneration compared to the scaffold alone. nih.govnih.gov Another approach developed a "sterosome," a liposome (B1194612) created with osteoinductive small molecules, which can be loaded with a Smoothened agonist like purmorphamine (B1684312) and immobilized on a PLGA scaffold. nih.govresearchgate.net This system synergistically activates the Hedgehog pathway, significantly improving the osteogenic differentiation of bone marrow stem cells and enhancing bone repair in mouse models. nih.govresearchgate.net
| Scaffold Material | Animal Model | Outcome |
| PLGA with hydroxyapatite coating | CD-1 Mouse (parietal defect) | Significantly greater bone formation and vascularization. nih.govresearchgate.net |
| PLGA with polydopamine and sterosomes | Mouse (calvarial defect) | Enhanced osteogenic differentiation of bone marrow stem cells and improved bone repair. nih.govresearchgate.net |
| Collagen/hydroxyapatite | Not Specified | Developed as a system for sustained drug release in bone repair. mdpi.com |
Role in Spinal Cord and Muscle Regeneration in Amphibian Models
Amphibians like the salamander and Xenopus laevis larvae are known for their remarkable ability to regenerate complex structures, including the spinal cord and muscle tissue. sigmaaldrich.comelifesciences.orgbiologists.com Research in these models has highlighted the essential role of the Hedgehog signaling pathway in these regenerative processes. elifesciences.orgnih.gov
In Xenopus laevis larvae, studies have shown that the activity of the Smoothened receptor is necessary for proper spinal cord and skeletal muscle regeneration following tail amputation. elifesciences.orgnih.gov Pharmacological activation of Smoothened signaling with an agonist was found to influence neural stem cell proliferation. elifesciences.org Similarly, in the axolotl salamander, Hedgehog signaling is known to control dorsoventral patterning, the proliferation of blastema cells (a mass of undifferentiated cells), and cartilage induction during tail regeneration. nih.gov Following spinal cord injury, axolotls re-establish a floor plate, a key signaling center that expresses Sonic hedgehog, which is crucial for patterning the regenerating tissue. nih.gov These findings in amphibian models underscore the conserved and critical role of the Smoothened-mediated Hedgehog pathway in orchestrating complex tissue regeneration. sigmaaldrich.comelifesciences.org
Developmental Morphogenesis Studies
Influence on Limb Formation and Induction of Polydactyly
The Sonic hedgehog signaling pathway is a cornerstone of embryonic development, playing a pivotal role in the patterning of various structures, including the vertebrate limb. nih.gov The precise spatial and temporal control of Shh expression in a region of the developing limb bud known as the zone of polarizing activity (ZPA) is essential for establishing the anterior-posterior axis and determining digit identity and number. nih.gov
Experiments using Smoothened Agonist, HCl in animal models have been instrumental in confirming and dissecting the pathway's function in limb morphogenesis. Administration of the agonist during early gestation in mouse models has been shown to induce preaxial polydactyly, the formation of extra digits on the anterior (thumb) side of the limb. medchemexpress.com This outcome mimics the phenotype seen in genetic models with excessive Hedgehog signaling, confirming the agonist's specific activation of the pathway. nih.gov Studies in chick embryos have similarly shown that ectopic activation of the Hedgehog pathway can lead to digit duplications. researchgate.net These studies demonstrate that Smoothened activation is a key downstream event in Shh-mediated limb patterning and that its misregulation can lead to significant morphological abnormalities like polydactyly. medchemexpress.com
| Animal Model | Method of Administration | Observed Phenotype |
| C57BL/6J Mouse | Systemic administration during early gestation | Dose-dependent induction of preaxial polydactyly. medchemexpress.com |
| Chick Embryo | Local application to limb bud | Digit duplications, mimicking the effect of a ZPA graft. nih.govresearchgate.net |
| Ift80 Mutant Mouse | In vitro treatment of limb cells | Showed that cells from mutant limbs had a reduced response to the agonist, linking the phenotype to impaired Hh signaling. |
Modulation of Neural Tube Closure and Organogenesis
The proper formation of the neural tube and the subsequent development of organs are complex processes heavily reliant on the precise spatial and temporal activation of the Sonic hedgehog (Shh) signaling pathway. researchgate.netnih.gov Preclinical studies using Smoothened Agonist, HCl have provided significant insights into how activating this pathway can influence these critical developmental events.
Research in animal models has demonstrated that the Hh pathway is essential for patterning the developing neural tube along its dorsal-ventral axis. selleckchem.comnih.gov While direct studies quantifying the prevention of neural tube defects (NTDs) like spina bifida or anencephaly by SAG are not extensively documented, its role in neural tube patterning is well-established. For instance, in vitro models using mouse embryonic stem cells to create self-organizing 3D neural tube organoids have shown that exposure to SAG can effectively ventralize the organoids. This was evidenced by the upregulation of ventral marker genes, confirming that activation of Smoothened signaling is a key determinant of cell identity within the developing neural structure. biologists.com
Beyond the neural tube, SAG has been instrumental in studies of organogenesis, particularly in the central nervous system. A significant area of research has been the cerebellum, where Shh signaling is the primary driver of the proliferation of cerebellar granule neuron precursors (CGNPs) during the postnatal period. nih.gov In mouse models, systemic administration of SAG has been shown to effectively prevent developmental abnormalities in the neonatal cerebellum induced by glucocorticoids. selleckchem.com Furthermore, in the Ts65Dn mouse model of Down syndrome, which exhibits a characteristically smaller cerebellum, postnatal treatment with a Smoothened agonist was able to normalize cerebellar morphology. biorxiv.org These findings underscore the potential of Smoothened activation to correct or mitigate developmental deficits in specific organs.
The application of SAG extends to the study of other organs as well. In the context of tooth development in mice, the Shh pathway, which can be activated by SAG, is known to be essential for the development of the tooth root. biologists.com Similarly, research on retinal development has utilized SAG to promote the differentiation of retinal organoids from human embryonic stem cells, highlighting its utility in modeling and manipulating the formation of complex sensory organs. researchgate.net
Effects on Gli Gene Expression in Developing Structures
The biological effects of Smoothened activation are primarily mediated by the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). selleckchem.com Upon Hh pathway activation by an agonist like SAG, a cascade is initiated that leads to the nuclear translocation of activator forms of Gli proteins, which then regulate the transcription of downstream target genes. mdpi.com Numerous preclinical studies in animal models have used SAG to demonstrate and quantify this critical link between Smoothened and Gli gene expression in various developing tissues.
In vivo studies using neonatal mice have clearly demonstrated a dose-dependent effect of SAG on the expression of Hh target genes in the cerebellum. Administration of SAG led to a significant upregulation of mRNA transcripts for both Gli1 and N-myc, another essential target gene for cell cycle progression in cerebellar granule neuron precursors. nih.gov This confirms that systemically administered SAG can cross the blood-brain barrier and activate the Hh transcriptional program in the developing brain. nih.gov
| Animal Model/System | Tissue | Treatment | Target Gene | Fold Change in mRNA Expression (vs. Control) | Reference |
| Neonatal Mice (P11) | Cerebellum | SAG (25.2 µg/g) | N-myc | ~2.5-fold increase | nih.gov |
| Postnatal Mice (P0.5) Retinal Explants | Retina | Smoothened Agonist | Gli1 | ~3.5-fold increase | oup.com |
| Postnatal Mice (P0.5) Retinal Explants | Retina | Smoothened Agonist | Ptch | ~2.5-fold increase | oup.com |
| Postnatal Mice (P0.5) Retinal Explants | Retina | Smoothened Agonist | Ndp | ~2-fold increase | oup.com |
| Embryonic Mice (E14.5) Retinal Explants | Retina | Smoothened Agonist | Gli1 | ~1.5-fold increase | oup.com |
| Postnatal Mice Retinal Explants | Retina | Smoothened Agonist | Hes1 | ~20-fold induction | rupress.org |
| Postnatal Rat Hippocampal Slices | Hippocampus | SAG (100 nM, 6h) | Gli1 | ~2.1-fold increase | researchgate.net |
Research using retinal explants from postnatal mice has further detailed the role of specific Gli factors. Treatment with a Smoothened agonist resulted in a dramatic, approximately 20-fold induction of Hes1 mRNA, a downstream target crucial for progenitor cell proliferation. rupress.org Studies in Gli1 and Gli2 knockout mice revealed that while the loss of Gli1 had no effect on this induction, the induction was reduced by fourfold in Gli2 knockout explants and was completely absent in Gli1/Gli2 double knockouts. This indicates that Gli2 is the primary mediator of this Shh-dependent transcriptional activation in the retina. rupress.org
Further quantitative analyses in mouse retinal explants at different developmental stages have shown that a Smoothened agonist can induce the expression of multiple Hh target genes, including Gli1, Ptch (the receptor for Shh and itself a target gene), and Ndp (Norrie disease protein). oup.com Interestingly, the magnitude of this induction varied with developmental age, suggesting a dynamic regulation of the pathway's responsiveness. oup.com In the postnatal rat hippocampus, SAG treatment was shown to significantly increase Gli1 mRNA levels after 6 hours of incubation, but not after a short 45-minute exposure, pointing to a time-dependent transcriptional response. researchgate.net These studies collectively highlight the utility of Smoothened Agonist, HCl in dissecting the molecular intricacies of Gli-mediated gene regulation during the development of complex structures.
Methodological Frameworks and Experimental Approaches in Smoothened Agonist, Hcl Research
In Vitro Assay Methodologies
A range of in vitro assays are employed to study the biological activity of Smoothened Agonist, HCl. These assays allow for the controlled investigation of cellular and molecular responses to SAG treatment.
Gli1 luciferase reporter assays are a cornerstone for assessing the activity of the Hedgehog signaling pathway. pnas.orgresearchgate.net These assays utilize engineered cell lines, such as Shh-LIGHT2 cells (a clonal NIH 3T3 cell line), which are stably transfected with a luciferase gene under the control of Gli-responsive elements. selleckchem.combpsbioscience.commdpi.com Activation of the Hedgehog pathway by Smoothened Agonist, HCl leads to the activation of the Gli transcription factor, which in turn drives the expression of the luciferase reporter gene. pnas.orgmdpi.com The resulting luminescence can be quantified to provide a measure of pathway activation. bpsbioscience.com
Shh-LIGHT2 cells are a key tool in these assays. selleckchem.comresearchgate.net They are cultured to confluency and then treated with various concentrations of Smoothened Agonist, HCl. selleckchem.comselleckchem.com The resulting dose-dependent increase in luciferase activity provides a quantitative measure of the agonist's potency. pnas.orgresearchgate.net For instance, SAG has been shown to have an EC50 of 3 nM in Shh-LIGHT2 cells. selleckchem.comselleckchem.commedchemexpress.com
Table 1: Example of Gli1 Luciferase Reporter Assay Results with Smoothened Agonists
| Compound | EC50 (nM) in Shh-LIGHT2 cells |
|---|---|
| Smoothened Agonist (SAG) | 3 selleckchem.comselleckchem.commedchemexpress.com |
| Purmorphamine (B1684312) | Positive Control researchgate.net |
Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique used to measure changes in gene expression following treatment with Smoothened Agonist, HCl. rupress.orgbio-rad.com This method allows for the quantification of mRNA levels of specific target genes in the Hedgehog pathway, such as Gli1, Ptch1, and other downstream effectors. rupress.orgnih.gov
The process begins with the extraction of total RNA from cells treated with SAG. rupress.orgnih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA). nih.gov The cDNA serves as a template for the qPCR reaction, where the amplification of specific gene sequences is monitored in real-time using fluorescent dyes. rupress.orgnih.gov By comparing the expression levels of target genes in treated versus untreated cells, researchers can determine the effect of Smoothened Agonist, HCl on gene transcription. nih.gov For example, studies have shown that SAG treatment significantly increases the mRNA expression of SMO and CAXII in certain cell lines. medchemexpress.commedchemexpress.com
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. ahajournals.orgfortunejournals.com In the context of Smoothened Agonist, HCl research, this method is used to assess the expression levels of key proteins in the Hedgehog signaling pathway. medchemexpress.comtargetmol.com
The procedure involves separating proteins from cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). fortunejournals.comphysiology.org The separated proteins are then transferred to a membrane, which is subsequently incubated with primary antibodies specific to the protein of interest (e.g., Smo, Gli1, p-Creb). medchemexpress.comphysiology.org A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the target protein. fortunejournals.comphysiology.org This technique has been used to demonstrate that SAG treatment can increase the protein expression of SMO. medchemexpress.commedchemexpress.com
Immunofluorescence and histological analysis are essential for visualizing the cellular and tissue-level effects of Smoothened Agonist, HCl. selleckchem.comnih.gov Immunofluorescence allows for the localization of specific proteins within cells. This is achieved by using fluorescently labeled antibodies that bind to the target protein, which can then be visualized using a fluorescence microscope. selleckchem.com This technique has been used to observe the internalization of Smo and the accumulation of acetylated alpha-tubulin in response to SAG treatment. selleckchem.com
Histological analysis involves the staining of tissue sections to examine morphology and cellular organization. nih.govmdpi.com Techniques like hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome staining are used to assess tissue structure and have been employed to observe new bone formation in response to SAG in vivo. nih.gov
A critical area of Smoothened Agonist, HCl research is its effect on cell proliferation and differentiation. selleckchem.comselleckchem.comresearchgate.net Various assays are used to assess these effects in different cell types.
For cell proliferation, assays such as the Alamar Blue assay or counting BrdU-positive cells are utilized. rupress.orgresearchgate.net These methods have demonstrated that SAG can induce the proliferation of neuronal and glial precursors. selleckchem.comselleckchem.com
To study differentiation, particularly osteogenesis, researchers use assays that measure markers of bone formation. researchgate.netnih.govresearchgate.net These include staining for alkaline phosphatase (ALP) activity, a key enzyme in bone mineralization, and Alizarin Red S staining to visualize calcium deposits in the extracellular matrix. researchgate.netnih.gov Quantitative calcium assays are also performed by extracting calcium from the cells with HCl and measuring its concentration. nih.gov Studies have shown that SAG can promote osteogenic differentiation of bone marrow stem cells. researchgate.net Similarly, in the context of neurogenesis, SAG has been shown to induce the differentiation of P19 cells. biorxiv.org
Table 2: Assays for Osteogenic Differentiation
| Assay | Purpose |
|---|---|
| Alkaline Phosphatase (ALP) Staining | To detect an early marker of osteogenic differentiation. researchgate.net |
| Alizarin Red S Staining | To visualize mineralized extracellular matrix. researchgate.net |
Cell migration is a fundamental biological process, and its modulation by Smoothened Agonist, HCl is of significant interest. e-dmj.orgmdpi.com The transwell migration assay, also known as the Boyden chamber assay, is a common method to study cell migration. e-dmj.org In this assay, cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, which in this context could be influenced by SAG treatment. The number of cells that migrate through the pores to the lower chamber is then quantified. e-dmj.org Another method is the scratch wound healing assay, where a "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured over time. e-dmj.org Research has indicated that SAG can increase the migration of certain cell types, such as MDAMB231 cells. medchemexpress.commedchemexpress.com
Cell Proliferation and Differentiation Assays (e.g., osteogenesis, neurogenesis)
In Vivo Animal Model Design and Analysis
In vivo studies are paramount for observing the effects of Smoothened Agonist, HCl in a complex, whole-organism setting. Researchers utilize several animal models, each selected for its unique advantages in studying specific biological questions, from developmental biology to regenerative medicine.
Murine models are extensively used in SAG research due to their genetic and physiological similarities to humans.
Neonatal Mice: The developing cerebellum of neonatal mice serves as a crucial model for studying neuroprotection. For instance, research has shown that postnatal administration of glucocorticoids can inhibit the Sonic hedgehog–Smoothened (Shh-Smo) signaling pathway, which is vital for the proliferation of cerebellar granule neuron precursors. nih.gov Systemic administration of SAG in neonatal mice has been shown to prevent these detrimental neurotoxic effects, suggesting its potential as a neuroprotective agent for glucocorticoid-induced cerebellar injury. nih.gov In these studies, transient SAG treatment was well-tolerated and did not promote tumor formation. nih.gov
Pregnant C57BL/6J Mice: This strain is utilized to investigate the influence of Hh pathway activation during embryonic development. In one key study, pregnant C57BL/6J mice received a single administration of SAG on gestational day 9.25, a critical period for limb bud induction. nih.gov The primary outcome observed was a dose-dependent induction of pre-axial polydactyly in the embryos. nih.govmedchemexpress.com Analysis involved skeletal staining to visualize the number and type of digits, confirming the morphological changes. nih.gov Furthermore, in situ hybridization performed hours after administration revealed increased mRNA expression of Gli1 and Gli2, downstream targets of the Hh pathway, in the limb buds, confirming pathway activation. nih.govmedchemexpress.com
CD-1 Mice: Adult CD-1 mice are frequently used in models of tissue regeneration, particularly for bone healing. A common experimental setup is the creation of a critical-sized calvarial (skull) defect, which does not heal on its own. nih.govnih.gov In these models, a scaffold, often made of poly(lactic-co-glycolic acid) with a hydroxyapatite (B223615) coating, is treated with SAG and implanted into the defect. nih.govbiocrick.com The subsequent bone regeneration is evaluated over several weeks. nih.gov Studies have demonstrated that SAG treatment leads to a significant and dose-dependent increase in bone healing. nih.gov
| Murine Model | Research Focus | Key Findings | Primary Analysis Methods | Reference |
|---|---|---|---|---|
| Neonatal Mice | Neuroprotection in developmental injury | SAG prevents glucocorticoid-induced cerebellar neurotoxicity. | Histology, long-term growth monitoring | nih.gov |
| Pregnant C57BL/6J Mice | Developmental effects of Hh pathway activation | SAG induces dose-dependent pre-axial polydactyly in embryos. | Skeletal staining, in situ hybridization (Gli1, Gli2) | nih.govmedchemexpress.com |
| CD-1 Mice | Bone regeneration | SAG promotes healing of critical-sized calvarial defects. | Micro-CT, histology, immunohistochemistry | nih.govnih.govbiocrick.com |
Zebrafish (Danio rerio) embryos are a powerful model for developmental biology and toxicology studies due to their rapid, external development and optical transparency. biatgroup.commdpi.com In the context of SAG research, they have been instrumental in modeling developmental disorders. For example, zebrafish embryos exposed to ethanol (B145695) exhibit developmental malformations analogous to human Fetal Alcohol Spectrum Disorder (FASD), a condition linked to dysregulated Shh signaling. nih.gov Studies have shown that treating these ethanol-exposed embryos with SAG can ameliorate the severity of these defects, including altered eye size and abnormal midline brain development. nih.gov This rescue effect is dose-dependent and is accompanied by the restoration of Shh signaling markers like gli1 and gli2, as well as the eye development marker pax6a. nih.gov
| Model System | Research Focus | Key Findings | Primary Analysis Methods | Reference |
|---|---|---|---|---|
| Zebrafish (Danio rerio) Embryos | Amelioration of ethanol-induced developmental defects (FASD model) | SAG treatment mitigates morphological defects and long-term neurobehavioral impairments. | Morphological analysis (eye size, brain), gene expression (gli1/2, pax6a), novel tank diving test | nih.gov |
The larvae of the African clawed frog, Xenopus laevis, are a classic model for studying regeneration, particularly of the spinal cord and tail. mdpi.com Following tail amputation, Xenopus larvae can regenerate complex tissues, a process in which Hh signaling is deeply involved. nih.govnih.gov To investigate the role of Smoothened, researchers treat amputated larvae with SAG. nih.govelifesciences.org These studies have established that Smoothened activity is essential for the proper regeneration of both spinal cord and skeletal muscle. nih.govelifesciences.org While ectopic activation with SAG can interfere with the normal progression from neural stem cell proliferation to outgrowth, the inhibition of Smoothened activity with antagonists severely impairs regeneration. nih.govelifesciences.org
| Model System | Research Focus | Key Findings | Primary Analysis Methods | Reference |
|---|---|---|---|---|
| Xenopus laevis Larvae | Spinal cord and muscle regeneration | Smoothened activity is necessary for proper tissue regeneration post-amputation. | Measurement of tissue outgrowth, immunostaining (Sox2, P-H3) | nih.govelifesciences.orgelifesciences.org |
Quantifying the extent of tissue regeneration is a critical component of analysis in these models.
Spinal Cord Outgrowth: In the Xenopus tail amputation model, regeneration is quantified by measuring the length of the newly formed spinal cord and muscle tissue extending from the original amputation plane. nih.govelifesciences.org This is complemented by molecular and cellular analyses. Immunostaining for markers like Sox2 is used to identify and quantify the population of neural stem cells, while staining for phospho-histone H3 (P-H3) allows for the quantification of mitotic cells, providing a measure of proliferation within the regenerate. nih.govelifesciences.org In other neurological models, neurite outgrowth can be analyzed by immunostaining for axonal (e.g., SMI-31) and dendritic (e.g., MAP2) markers, followed by tracing and quantification using software tools like NeuronJ. nih.gov
Beyond morphological and cellular changes, it is crucial to assess the functional consequences of developmental injuries and subsequent treatments. In the zebrafish model of FASD, SAG treatment not only rescued physical defects but also mitigated long-term neurobehavioral impairments. nih.gov Juvenile zebrafish that were exposed to ethanol as embryos were subjected to the novel tank diving test. This test is used to assess anxiety and risk-taking behavior; typically, anxious fish spend more time at the bottom of a new tank. The results demonstrated that SAG treatment during development was able to prevent the abnormal anxiety-like behaviors induced by ethanol exposure. nih.gov
Assessment of Regenerative Outcomes (e.g., bone healing, spinal cord outgrowth)
Controls and Specificity Verification
To ensure that the observed biological effects are directly attributable to the specific action of Smoothened Agonist, HCl on the Hedgehog pathway, rigorous controls and verification methods are employed.
Vehicle Controls: In nearly all studies, a control group is administered the vehicle solution (the solvent used to dissolve SAG, often dimethylsulfoxide or DMSO) to account for any effects of the delivery medium itself. nih.govnih.gov
Pharmacological Controls: A key method for verifying specificity is the concurrent use of a Smoothened antagonist, such as cyclopamine (B1684311). nih.govdovepress.com If the effects of SAG are blocked or reversed by cyclopamine, it provides strong evidence that the action is mediated through the Smoothened receptor. nih.gov
Molecular and Cellular Verification: The direct activation of the Hh pathway is confirmed through several molecular techniques. In vitro, researchers often use reporter cell lines like Shh-LIGHT2 cells, which contain a Gli-dependent firefly luciferase reporter. selleckchem.comselleckchem.com An increase in luciferase activity upon SAG treatment confirms pathway activation. selleckchem.com In vivo and in vitro, the upregulation of downstream Hh target genes, such as Gli1, Gli2, and Patched1 (Ptch1), is measured using methods like quantitative PCR (qPCR) or in situ hybridization. nih.govnih.govresearchgate.net Furthermore, at the cellular level, immunostaining can be used to visualize the translocation of the Smoothened protein to the primary cilium, a critical event in Hh signal transduction, and to show that this localization is inhibited by specific antagonists. nih.gov
Application of Smoothened Antagonists
A critical experimental control in studies involving Smoothened Agonist, HCl is the concurrent use of Smoothened antagonists. These molecules specifically block the Hedgehog signaling pathway by inhibiting the Smo protein. patsnap.com By demonstrating that an antagonist can reverse or prevent the effects of Smoothened Agonist, HCl, researchers can confirm that the agonist's mechanism of action is indeed mediated through the Smoothened receptor.
Smoothened antagonists work by binding to the Smo protein, thereby preventing its activation and downstream signaling, even in the presence of an agonist. patsnap.com A widely used antagonist in this context is Cyclopamine. medchemexpress.commedchemexpress.com For instance, research has shown that Smoothened Agonist, HCl can counteract the inhibitory effects of Cyclopamine on the Smo receptor. medchemexpress.commedchemexpress.com This competitive interaction is a key piece of evidence confirming the target specificity of the agonist. Other potent Smoothened antagonists used in research include GDC-0449 (Vismodegib) and LDE-225 (Sonidegib). mdpi.comnih.gov
Vehicle Control Implementation
The implementation of a vehicle control is a fundamental and indispensable aspect of experimental design in Smoothened Agonist, HCl research. The vehicle is the solvent or medium used to dissolve and deliver the agonist to the cells or organism, and it should be inert, having no biological effect on its own. The purpose of the vehicle control group is to isolate the effects of the compound from any potential effects of the solvent.
Commonly used vehicles for in vitro studies involving Smoothened Agonist, HCl include Dimethyl sulfoxide (B87167) (DMSO). elifesciences.org For instance, in studies examining spinal cord and muscle regeneration in Xenopus laevis larvae, a 0.1% DMSO solution was used as the vehicle control against which the effects of a Smoothened agonist (SAG) and an antagonist (cyclopamine) were measured. elifesciences.org Similarly, when investigating the effects of Budesonide on oligodendrocyte differentiation, vehicle-treated cells (max 0.5% DMSO) served as the negative control.
In animal studies, the vehicle might consist of solutions like a mixture of acetone (B3395972) and DMSO. In one experiment, the vehicle control for a topical treatment on mice was a solution of 95% acetone and 5% DMSO. nih.gov The data obtained from the vehicle control group provides a baseline against which the activity of the Smoothened Agonist, HCl is statistically compared. Without a proper vehicle control, it would be impossible to definitively conclude that the observed cellular or physiological changes are a direct result of the agonist's action on the Smoothened receptor. oup.com
Considerations for Reproducibility and Data Interpretation
To ensure the reliability and accurate interpretation of data from studies on Smoothened Agonist, HCl, several factors must be carefully considered. These include the intrinsic biological properties of the experimental system, such as cell-specific protein expression, and the precise parameters of the experimental protocol, like incubation time and compound concentration.
Addressing Cell-Specific Smoothened Expression and Proliferative Discrepancies
The cellular response to Smoothened Agonist, HCl is highly dependent on the specific cell type being studied. This variability is often linked to differences in the expression levels of the Smoothened receptor and other components of the Hedgehog signaling pathway. The activation of the smooth muscle γ-actin (SMGA) gene, for example, is restricted to smooth muscle tissues and depends on factors unique to these cells, making it a specific marker for smooth muscle differentiation. nih.gov
Different cell lines, even within the same tissue of origin, can exhibit significant discrepancies in their proliferative and signaling responses to Hedgehog pathway modulation. Some cancer cell lines, for instance, may rely on paracrine signaling involving the tumor stroma, while others might have autocrine signaling. plos.org Furthermore, non-canonical signaling pathways that activate the final effectors of the Hedgehog pathway, the GLI transcription factors, can operate independently of the Smoothened receptor in certain cellular contexts. For example, TGF-β signaling can induce GLI expression in a manner that is resistant to the Smoothened inhibitor cyclopamine in some pancreatic carcinoma cells.
Therefore, it is crucial for reproducibility and correct data interpretation to thoroughly characterize the expression profile of the Hedgehog pathway components in the chosen cell model. oup.complos.org This includes quantifying the levels of Smoothened receptor expression to ensure that the cells are capable of responding to the agonist. sdbonline.org
Influence of Incubation Time and Concentration on Cellular Responses
The concentration of Smoothened Agonist, HCl and the duration of exposure are critical parameters that significantly influence the observed cellular outcomes. A detailed dose-response and time-course analysis is essential for accurately interpreting the compound's effects.
Research has shown that Smoothened Agonist, HCl can elicit different, and sometimes opposing, effects at varying concentrations. For example, the Smoothened agonist SAG induces firefly luciferase expression in Shh-LIGHT2 cells with an effective concentration (EC50) of 3 nM, but it can inhibit this expression at much higher concentrations. medchemexpress.commedchemexpress.com This highlights a biphasic dose-response relationship that must be considered.
The duration of incubation also plays a pivotal role. In MDA-MB-231 breast cancer cells, a 48-hour treatment with 250 nM SAG was shown to significantly increase SMO mRNA and protein expression. medchemexpress.commedchemexpress.com In the same cell line, changes in the expression of other genes, like CAXII, and effects on cell migration were observed after 24 and 48 hours of treatment. medchemexpress.commedchemexpress.com Short-term incubations, such as for one hour, have been used to assess competitive binding against other molecules. medchemexpress.commedchemexpress.com The table below summarizes findings from various studies, illustrating the impact of these parameters.
Table 1: Effect of Smoothened Agonist (SAG) Concentration and Incubation Time on Cellular Responses
| Cell Line | Concentration | Incubation Time | Observed Effect | Citation |
|---|---|---|---|---|
| Shh-LIGHT2 | 3 nM (EC50) | 30 hours | Induction of firefly luciferase expression. | medchemexpress.comselleckchem.comselleckchem.com |
| Shh-LIGHT2 | 0.1 nM - 100 µM | 30 hours | Induces luciferase expression at lower concentrations and inhibits at higher concentrations. | medchemexpress.commedchemexpress.com |
| Cos-1 | 1 - 1000 nM | 1 hour | Competes for binding with BODIPY-cyclopamine. | medchemexpress.commedchemexpress.com |
| MDA-MB-231 | 250 nM | 48 hours | Significant increase in SMO mRNA and protein expression. | medchemexpress.commedchemexpress.com |
| MDA-MB-231 | 250 nM | 24 & 48 hours | Increase in CAXII mRNA expression. | medchemexpress.commedchemexpress.com |
| MDA-MB-231 | 250 nM | 24 hours | Increased cell migration. | medchemexpress.commedchemexpress.com |
This data underscores the necessity of optimizing and clearly reporting both the concentration and incubation time to ensure that experimental results are reproducible and can be accurately compared across different studies.
Broader Academic Implications and Future Research Directions
Elucidating Canonical and Non-Canonical Hedgehog Signaling Mechanisms
The Hedgehog signaling pathway is crucial for embryonic development, tissue homeostasis, and regeneration. cdnsciencepub.comrupress.org It is broadly categorized into canonical and non-canonical pathways. The canonical pathway involves the Hh ligand binding to the Patched (PTCH) receptor, which relieves its inhibition of the G protein-coupled receptor Smoothened (SMO). nih.gov This allows SMO to activate the GLI family of transcription factors, leading to the expression of Hh target genes. nih.gov
Smoothened Agonist, HCl has been instrumental in dissecting these pathways. It activates SMO independently of PTCH, allowing researchers to study the downstream effects of SMO activation in isolation. tocris.com Studies using SAG have helped to confirm that it binds directly to the heptahelical bundle of SMO, inducing a conformational change that triggers downstream signaling. stemcell.comselleckchem.com
Future research will likely focus on further clarifying the nuances of both canonical and non-canonical signaling. For instance, some studies suggest that different Smoothened agonists can activate distinct signaling pathways, possibly by binding to different sites on the SMO receptor. mdpi.com Investigating these differences could reveal novel regulatory mechanisms within the Hh pathway.
Furthermore, the role of non-canonical, GLI-independent signaling is an area of active investigation. cdnsciencepub.comnih.gov This type of signaling can be initiated by SMO and involves downstream effectors other than the GLI transcription factors. rupress.orgnih.gov For example, in hepatocytes, both SAG and a SMO antagonist were found to increase the phosphorylation of AMP-activated protein kinase (AMPK) and the lipidation of LC3, suggesting a role for non-canonical SMO signaling in regulating autophagy and lipid metabolism, independent of GLI1. cdnsciencepub.com Future studies utilizing Smoothened Agonist, HCl will be critical in mapping these non-canonical networks and understanding their physiological relevance. cdnsciencepub.comnih.gov
Role in Stem Cell Maintenance and Self-Renewal Research
The Hedgehog signaling pathway is a key regulator of stem cell behavior, influencing their maintenance, self-renewal, and differentiation. scbt.comscbt.com Smoothened Agonist, HCl has emerged as a valuable tool in stem cell research for its ability to promote self-renewal while preventing premature differentiation in some contexts. scbt.com
For example, SAG has been used to maintain embryonic stem cells in a pluripotent state. It has also been shown to enhance the neuronal differentiation of induced pluripotent stem cells (iPSCs) into specific lineages, such as dopaminergic neurons. tocris.com This highlights the context-dependent effects of Hh pathway activation on stem cell fate.
Future research will likely explore the precise mechanisms by which Smoothened Agonist, HCl influences stem cell populations in various tissues. This includes investigating its effects on different types of stem cells, such as neural stem cells, hematopoietic stem cells, and mesenchymal stem cells. google.com A deeper understanding of these processes could have significant implications for regenerative medicine and the development of cell-based therapies.
| Research Area | Effect of Smoothened Agonist, HCl | Reference |
| Stem Cell Pluripotency | Promotes self-renewal and prevents premature differentiation. | scbt.com |
| Neuronal Differentiation | Enhances differentiation of iPSCs into dopaminergic neurons. | tocris.com |
| Neural Stem Cells | Used in protocols for obtaining and cultivating neural stem cells. | google.com |
Investigation in Tissue Homeostasis and Repair Mechanisms
The Hedgehog pathway is not only active during development but also plays a crucial role in maintaining tissue homeostasis and promoting repair in adult organisms. Smoothened Agonist, HCl provides a means to investigate these processes by activating the pathway at specific times and in specific tissues.
Studies have shown that SAG can promote the regeneration of various tissues. For instance, it has been demonstrated to aid in the repair of the cerebellum after injury. wikipedia.org In models of central nervous system demyelination, SAG has been shown to promote remyelination by increasing the proliferation and differentiation of oligodendrocyte progenitor cells. mdpi.com
Future research will likely focus on the potential of Smoothened Agonist, HCl to enhance tissue repair in a wider range of contexts, including in bone, skin, and other organs. researchgate.netnih.govnih.gov Understanding how to precisely control the activation of the Hh pathway with compounds like SAG could lead to new strategies for treating degenerative diseases and injuries. researchgate.netnih.govnih.gov
Exploration of Specific Cell Lineage Responses and Context-Dependent Effects
A critical area of ongoing research is the understanding that the cellular response to Hedgehog signaling is highly context-dependent. The same signal can elicit different responses in different cell types or at different developmental stages. Smoothened Agonist, HCl is an invaluable tool for exploring these specific cell lineage responses.
For example, in neuronal and glial precursors, SAG has been shown to induce proliferation without affecting the differentiation pattern of the newly produced cells. selleckchem.com In contrast, in other cell types, it can drive differentiation towards a specific lineage. tocris.com Studies on STRADA-related megalencephaly using human stem cell-derived brain organoids have shown that loss of STRADA leads to delayed neurogenesis and increased stem cell renewal, a phenotype that can be influenced by pathways that interact with Hh signaling. biorxiv.orgresearchgate.net
Future research will aim to create a more comprehensive map of how different cell lineages respond to Smoothened Agonist, HCl. This will involve a combination of in vitro cell culture experiments and in vivo studies in animal models. Advanced techniques such as single-cell RNA sequencing will be crucial in dissecting the heterogeneous responses of cell populations to Hh pathway activation.
| Cell Type | Response to Smoothened Agonist, HCl | Reference |
| Neuronal and Glial Precursors | Induces proliferation without affecting differentiation patterns. | selleckchem.com |
| Induced Pluripotent Stem Cells | Enhances differentiation into dopaminergic neurons. | tocris.com |
| Oligodendrocyte Progenitor Cells | Increases proliferation and differentiation, promoting remyelination. | mdpi.com |
| Prostate and Bone Stromal Cells | Induces androgen production. | wikipedia.org |
Potential as a Research Tool for Understanding Disease Pathogenesis
Dysregulation of the Hedgehog signaling pathway is implicated in a wide range of diseases, including birth defects, cancer, and neurodegenerative disorders. cdnsciencepub.com Smoothened Agonist, HCl serves as a critical research tool for modeling these diseases and investigating their underlying mechanisms.
By activating the Hh pathway in a controlled manner, researchers can mimic the pathological signaling that occurs in certain cancers where the pathway is aberrantly activated. This allows for the study of tumor growth and the identification of potential therapeutic targets. Conversely, in conditions where Hh signaling is deficient, such as in some forms of neurodegeneration, SAG can be used to explore the potential of pathway activation as a therapeutic strategy. For example, it has been shown to prevent drug-induced brain injury and stimulate normal cerebellum development in a mouse model of Down syndrome. wikipedia.org
Future research will continue to leverage Smoothened Agonist, HCl to create and study models of human diseases. This will be essential for understanding the complex role of the Hedgehog pathway in both health and disease and for developing novel therapeutic interventions.
Development of Novel Research Platforms Incorporating Smoothened Agonist, HCl (e.g., biomaterial scaffolds for regenerative medicine)
The integration of Smoothened Agonist, HCl into novel research platforms, particularly in the field of regenerative medicine, represents an exciting frontier. One promising area is the development of biomaterial scaffolds that can deliver SAG in a controlled and localized manner to promote tissue regeneration.
Researchers have begun to immobilize Smoothened agonists onto three-dimensional scaffolds. researchgate.netnih.govnih.gov These "smart" biomaterials can provide a favorable substrate for cell adhesion and proliferation while simultaneously delivering a sustained and spatially targeted activation of the Hedgehog pathway. researchgate.netnih.govnih.gov For instance, a hybrid scaffold with a smoothened agonist sterosome has been shown to significantly improve the osteogenic differentiation of bone marrow stem cells and enhance bone repair in a mouse model. researchgate.netnih.govnih.gov
Future research will focus on optimizing the design of these biomaterial platforms for various applications. This includes tailoring the release kinetics of Smoothened Agonist, HCl and combining it with other bioactive molecules to create synergistic effects. researchgate.netnih.govnih.gov The development of injectable hydrogels containing SAG is another promising avenue for minimally invasive delivery to target tissues. mdpi.com These advanced research platforms have the potential to revolutionize the treatment of a wide range of injuries and degenerative conditions.
Q & A
Q. What is the molecular mechanism of Smoothened Agonist (SAG) HCl in activating the Hedgehog (Hh) signaling pathway?
SAG HCl binds directly to the Smoothened (Smo) receptor with a Kd of 59 nM and an EC50 of 3 nM in Shh-LIGHT2 cells, stabilizing Smo's active conformation . This initiates downstream signaling via Gli1 transcription factor activation, which regulates target genes like Cyclin D2 (Ccnd2), a critical cell cycle regulator . Methodologically, pathway activation can be confirmed using Gli1 luciferase reporter assays or qPCR for Gli1 and Ccnd2 expression .
Q. What experimental conditions are optimal for in vitro studies using SAG HCl?
SAG HCl is soluble in DMSO (55 mg/mL) and ethanol (40 mg/mL), with heating recommended to ensure full dissolution . For cell-based assays, working concentrations typically range from 1–100 nM, validated by dose-response curves in Shh-LIGHT2 cells . Include controls like cyclopamine (Hh antagonist) to confirm pathway specificity .
Q. How does SAG HCl influence stem cell differentiation in Hedgehog-dependent models?
SAG HCl promotes differentiation in neural progenitor cells by activating Smo, which drives Gli-dependent transcription of genes like Nkx2.2 and Olig2 . For reproducible results, combine SAG HCl (10–50 nM) with growth factor-depleted media and validate outcomes via immunostaining for lineage-specific markers .
Q. What are the key physicochemical properties of SAG HCl relevant to experimental design?
Molecular weight: 526.52 g/mol (hydrochloride salt; CAS 2095432-58-7) . Purity ≥98% (HPLC), stored at -20°C in powder form . Note that discrepancies in molecular weight (e.g., 490.06 g/mol in ) arise from variations in salt forms (e.g., dihydrochloride vs. hydrochloride) .
Q. What controls are essential when studying SAG HCl in Hedgehog pathway modulation?
Use Smo antagonists (e.g., cyclopamine, SANT-1) to reverse SAG HCl effects and confirm pathway specificity . Include vehicle controls (DMSO/ethanol) at equivalent volumes to rule out solvent toxicity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on SAG HCl's proliferative effects across cell types?
Discrepancies may arise from cell-specific Smo expression levels or off-target effects. For example, SAG HCl promotes Leydig cell proliferation via Ccnd2 upregulation but may inhibit growth in cancer cells with dysregulated Hh signaling . Validate using siRNA-mediated Smo knockdown and cross-validate with orthogonal assays (e.g., EdU incorporation vs. Western blot for Cyclin D2) .
Q. What strategies optimize in vivo delivery of SAG HCl for developmental studies?
For murine models, prepare in vivo formulations using 50 μL DMSO + 300 μL PEG300 + 50 μL Tween 80 + 600 μL ddH2O . Intraperitoneal administration (20 μg/g) effectively rescues cerebellar defects in neonatal mice . Monitor bioavailability via Gli1 immunohistochemistry in target tissues .
Q. How does SAG HCl interact with other signaling pathways (e.g., Wnt or PI3K/Akt) in combinatorial studies?
Co-treatment with Wnt activators (e.g., CHIR99021) or PI3K inhibitors (e.g., LY294002) can reveal crosstalk. For example, SAG HCl synergizes with Wnt agonists in neural crest differentiation but antagonizes PI3K-driven proliferation in cancer models . Use transcriptomic profiling (RNA-seq) to map pathway interactions .
Q. What are the critical stability considerations for long-term SAG HCl storage?
Lyophilized powder remains stable at -20°C for 3 years. For stock solutions, aliquot and store at -80°C; avoid freeze-thaw cycles to prevent hydrolysis . Confirm activity via EC50 retesting after long-term storage .
Q. How can researchers address potential off-target effects of SAG HCl in complex biological systems?
SAG HCl may weakly inhibit μ-opioid receptors at high concentrations (>10 μM) . Use CRISPR-Cas9 Smo-knockout cell lines as negative controls and employ proteome-wide profiling (e.g., kinome screens) to identify non-Smo interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
